

# Sovleplenib (HMPL-523): A Selective Syk Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FPI-1523 sodium

Cat. No.: B15567163 Get Quote

Sovleplenib (HMPL-523) is a novel, orally available, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical component of B-cell receptor (BCR) signaling.[1][2] Aberrant Syk activity is implicated in various autoimmune diseases and B-cell malignancies.[3]

### **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from preclinical evaluations of Sovleplenib.

Table 1: In Vitro Activity of Sovleplenib

| Assay Type        | Cell Line / System           | Endpoint               | Result                                        |
|-------------------|------------------------------|------------------------|-----------------------------------------------|
| Enzymatic Assay   | Recombinant Syk              | Inhibition             | Potent activity demonstrated[3]               |
| Cellular Function | Various immune cell<br>lines | Syk-dependent function | Potent inhibition observed[3]                 |
| Cellular Function | Human whole blood            | Syk-dependent function | Potent inhibition observed[3]                 |
| Apoptosis Assay   | REC-1 cells                  | Apoptotic Rate         | Increased compared to other Syk inhibitors[4] |



Table 2: In Vivo Efficacy of Sovleplenib in Rodent Models

| Disease Model                                    | Animal Model     | Dosing Regimen                         | Key Findings                        |
|--------------------------------------------------|------------------|----------------------------------------|-------------------------------------|
| Immune<br>Thrombocytopenia<br>(ITP)              | Murine           | Oral administration,<br>dose-dependent | Strong efficacy<br>demonstrated[3]  |
| Autoimmune<br>Hemolytic Anemia<br>(AIHA)         | Murine           | Oral administration, dose-dependent    | Strong efficacy<br>demonstrated[3]  |
| Chronic Graft-versus-<br>Host Disease<br>(cGVHD) | Murine           | Oral administration,<br>dose-dependent | Strong efficacy<br>demonstrated[3]  |
| Collagen-Induced Arthritis (CIA)                 | Rat              | Oral administration, dose-dependent    | Strong efficacy<br>demonstrated[3]  |
| B-cell and T-cell<br>Lymphoma                    | Xenograft Models | Not specified                          | Strong anti-tumor<br>efficacy[4][5] |

# **Experimental Protocols**

Collagen-Induced Arthritis (CIA) in Mice:[1]

- Induction:
  - An emulsion of type II collagen in Complete Freund's Adjuvant (CFA) is prepared.
  - o On day 0, the emulsion is administered intradermally at the base of the tail.
  - On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
- Monitoring:
  - Mice are monitored regularly for arthritis onset and severity, typically appearing around day 24-28.



- Severity is scored on a standardized scale (e.g., 0-4) based on erythema, swelling, and joint deformity in each paw.
- Sovleplenib Administration:
  - Formulation: A suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).
  - Dosing: Treatment can be initiated either prophylactically (day of primary immunization) or therapeutically (upon first signs of arthritis).
  - Administration: Administered orally via gavage once daily at desired doses (e.g., 1, 3, 10, 30 mg/kg).

Immune Thrombocytopenia (ITP) Induction in Mice:[1]

- Induction:
  - Suitable mouse strains include BALB/c or C57BL/6.
  - ITP is induced by intravenous or intraperitoneal injection of an anti-platelet antibody (e.g., anti-CD41 monoclonal antibody), causing a rapid decrease in platelet counts.
- Sovleplenib Administration:
  - Regimen: Can be administered prophylactically (before antibody injection) or therapeutically (after platelet depletion).
  - Formulation and Administration: Administered orally, typically as a suspension.

## **Signaling Pathway and Experimental Workflow**

Syk is a pivotal mediator in the signaling pathways downstream of numerous immune receptors, including the B-cell receptor.[3] Its inhibition is a therapeutic strategy for autoimmune diseases and certain hematologic malignancies.[3]





Click to download full resolution via product page

Caption: Syk signaling pathway initiated by BCR engagement and inhibited by Sovleplenib.



# Mivavotinib (TAK-659): A Dual SYK/FLT3 Inhibitor

Mivavotinib is a potent, orally bioavailable, reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[6] This dual inhibition provides a therapeutic strategy for various hematological malignancies, including those with FLT3 mutations or resistance to FLT3 inhibitors.[6][7]

## **Quantitative Preclinical Data**

Table 3: In Vitro Potency of Mivavotinib

| Target Kinase | Assay Type   | IC50      |
|---------------|--------------|-----------|
| SYK           | Kinase Assay | 3.2 nM[8] |
| FLT3          | Kinase Assay | 4.6 nM[8] |

Table 4: In Vitro Cellular Activity of Mivavotinib

| Cell Line           | Activity            | Observation                                                                  |
|---------------------|---------------------|------------------------------------------------------------------------------|
| SYK-dependent DLBCL | Anti-proliferative  | Inhibition of cellular proliferation[8]                                      |
| FLT3-dependent AML  | Anti-proliferative  | Inhibition of cellular proliferation[8]                                      |
| LMP2A/MYC lymphoma  | Apoptosis Induction | Caspase-3 activation observed at 4-8 hours (5 µM)[8]                         |
| Ramos               | Signal Transduction | Enhanced expression of phospho-Syk and phospho-ERK1/2 in stimulated cells[8] |

Table 5: In Vivo Efficacy of Mivavotinib



| Disease Model                  | Animal Model | Dosing Regimen                     | Key Findings                                                                            |
|--------------------------------|--------------|------------------------------------|-----------------------------------------------------------------------------------------|
| LMP2A/MYC<br>Lymphoma          | Mice         | 100 mg/kg/day, p.o.<br>for 10 days | Complete abrogation of splenomegaly and tumor development[8]                            |
| CT26 Syngeneic<br>Colon Cancer | BALB/c Mice  | Combination with anti-<br>PD-1     | Complete tumor regression in 73.3% (11/15) of mice; established memory T-cell effect[9] |

#### **Experimental Protocols**

Kinase Inhibition Assay (General):[6]

- The kinase (SYK or FLT3) is incubated with a specific substrate and 33P-labeled ATP.
- Mivavotinib is added at various concentrations to determine its inhibitory effect.
- The reaction proceeds at 30°C for a specified time and is then stopped.
- The phosphorylated substrate is captured on a filter membrane.
- The amount of incorporated <sup>33</sup>P is quantified using a scintillation counter.
- IC<sub>50</sub> values are calculated by fitting the dose-response data to a sigmoidal curve.

General Experimental Workflow for Mivavotinib Evaluation:[6]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. HUTCHMED HUTCHMED Highlights HMPL-523 Clinical Data Presented at the 2021 ASH Annual Meeting [hutch-med.com]
- 3. Preclinical Pharmacology Characterization of Sovleplenib (HMPL-523), an Orally Available Syk Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase Ib study evaluating the recommended phase II dose, safety, tolerability, and efficacy of mivavotinib in combination with nivolumab in advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sovleplenib (HMPL-523): A Selective Syk Inhibitor].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15567163#preclinical-data-on-fpi-1523-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com